molecular formula C20H19BrN2O6 B3935857 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE

Cat. No.: B3935857
M. Wt: 463.3 g/mol
InChI Key: FBUCKSIOZCILRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a bromophenyl group, and a carbamoyl butanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and bromophenyl intermediates, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these reactions include bromine, nitric acid, and carbamoyl chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. Solvent extraction, crystallization, and chromatography are commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-bromoanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O6/c1-13-5-6-14(11-17(13)23(27)28)18(24)12-29-20(26)4-2-3-19(25)22-16-9-7-15(21)8-10-16/h5-11H,2-4,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUCKSIOZCILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE

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